An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 3-Bromo-2-methyl-5-nitroaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.
Core Chemical Properties
3-Bromo-2-methyl-5-nitroaniline is a substituted aniline with the chemical formula C₇H₇BrN₂O₂. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-methyl-5-nitroaniline | [1] |
| CAS Number | 1000342-34-6 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])N | [] |
| InChI Key | AORXQFQBVQILBL-UHFFFAOYSA-N | [] |
| Predicted Boiling Point | 367.5 ± 37.0 °C | [2][] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Predicted Flash Point | 176.1 ± 26.5 °C | [2] |
| Predicted LogP | 2.80 | [2] |
Spectral Data Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The two aromatic protons will appear as doublets in the downfield region, with their coupling constants indicating their meta relationship. The methyl protons will appear as a singlet in the upfield region, and the amino protons will also likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.
Synthesis Protocol
A plausible synthetic route for 3-Bromo-2-methyl-5-nitroaniline starts from 2-methylaniline. The synthesis involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is crucial to achieve the desired substitution pattern. A likely pathway involves the initial bromination of 2-methylaniline, followed by nitration.
Experimental Protocol: Synthesis of 3-Bromo-2-methyl-5-nitroaniline
This is a proposed protocol based on standard organic chemistry procedures and may require optimization.
Step 1: Bromination of 2-Methylaniline
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In a well-ventilated fume hood, dissolve 2-methylaniline in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The amount of bromine should be stoichiometric to achieve monobromination.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into a beaker of ice water to precipitate the product.
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Filter the precipitate, wash it thoroughly with cold water to remove any acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
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Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-bromo-2-methylaniline.
Step 2: Nitration of 3-Bromo-2-methylaniline
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In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
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Slowly add the 3-bromo-2-methylaniline synthesized in the previous step to the cold sulfuric acid with constant stirring.
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In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of 3-bromo-2-methylaniline in sulfuric acid, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at low temperature for a specified period.
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Carefully pour the reaction mixture onto crushed ice to precipitate the crude 3-Bromo-2-methyl-5-nitroaniline.
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Filter the solid product, wash it extensively with cold water until the washings are neutral, and then dry it.
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Further purification can be achieved by recrystallization from a suitable solvent.
Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-2-methyl-5-nitroaniline is dictated by its functional groups. The amino group can be diazotized and subsequently replaced by a variety of other functional groups, making it a versatile intermediate. The nitro group can be reduced to an amino group, providing a route to diamino compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.
In the context of drug development and scientific research, substituted nitroanilines are valuable building blocks. The nitro group is a strong electron-withdrawing group that can influence the biological activity of a molecule.[5] Derivatives of the closely related 2-methyl-5-nitroaniline have been investigated for their antimicrobial and antiproliferative activities. This suggests that 3-Bromo-2-methyl-5-nitroaniline could serve as a scaffold for the synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities by modifying the amino and bromo substituents to modulate their interaction with biological targets.
Safety and Handling
3-Bromo-2-methyl-5-nitroaniline should be handled with care in a well-ventilated area, preferably in a fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-methyl-5-nitroaniline is a valuable chemical intermediate with a range of potential applications in chemical synthesis and drug discovery. Its rich functionality allows for diverse chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Further research into the synthesis of its derivatives and evaluation of their biological activities could lead to the discovery of novel therapeutic agents.
References
- 1. 3-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-methyl-5-nitroaniline | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]
- 4. 1000342-34-6|3-Bromo-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
